
1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidinediones It is characterized by the presence of two chlorine atoms, a methyl group, and a 2-methylpropyl group attached to the imidazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione typically involves the chlorination of the corresponding imidazolidine-2,4-dione derivative. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this synthesis include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production. The use of advanced purification methods, such as recrystallization or chromatography, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can yield partially or fully dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinedione derivatives, while substitution reactions can produce a variety of substituted imidazolidines.
科学研究应用
1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other imidazolidine derivatives.
Biology: The compound’s potential biological activity is explored in various studies, including its effects on enzymes and cellular processes.
Medicine: Research investigates its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin: A similar compound with two chlorine atoms and two methyl groups attached to the imidazolidine ring.
1,3-Dichloro-5-ethyl-5-methylhydantoin: Another related compound with an ethyl and a methyl group in place of the 2-methylpropyl group.
Uniqueness
1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione is unique due to the presence of the 2-methylpropyl group, which may confer distinct chemical and biological properties compared to other similar compounds
属性
CAS 编号 |
43161-90-6 |
|---|---|
分子式 |
C8H12Cl2N2O2 |
分子量 |
239.10 g/mol |
IUPAC 名称 |
1,3-dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H12Cl2N2O2/c1-5(2)4-8(3)6(13)11(9)7(14)12(8)10/h5H,4H2,1-3H3 |
InChI 键 |
CTKZXPQQBVOAGH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1(C(=O)N(C(=O)N1Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
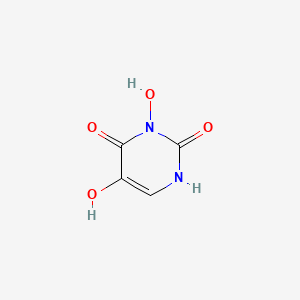
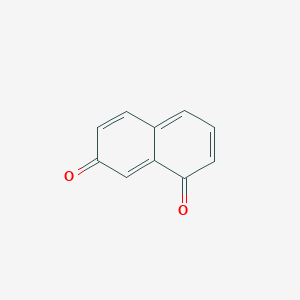
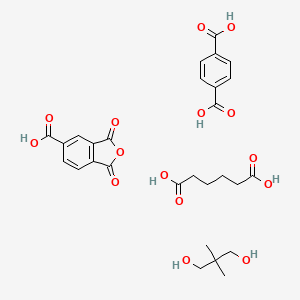
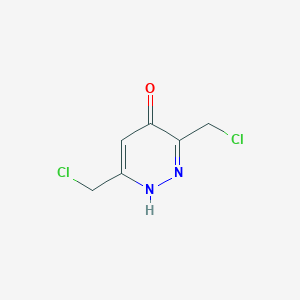

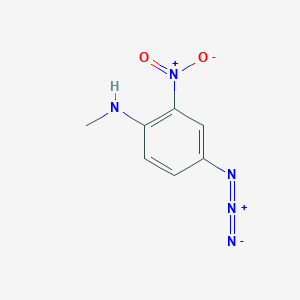
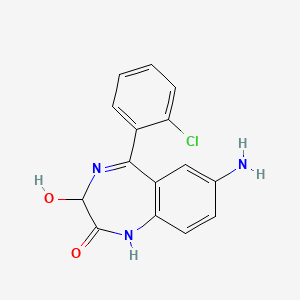
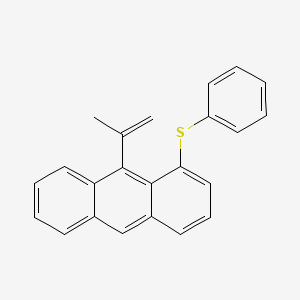
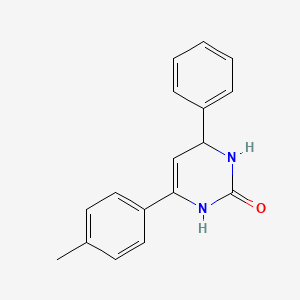
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)

